4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
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Overview
Description
4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone is a complex organic compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction mixture is heated to facilitate the formation of the isoindoline scaffold, followed by purification using preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as magnesium oxide nanoparticles, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoindoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoline derivatives .
Scientific Research Applications
4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4,11-Diamino-2-(3-(octyloxy)propyl)-1H-naphtho[2,3-f]isoindole-1,3,5,10(2H)-tetrone: Similar in structure but with an octyloxy group instead of an ethoxy group.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another isoindoline derivative with different substituents.
Uniqueness
4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypropyl group enhances its solubility and potential interactions with biological targets compared to similar compounds .
Properties
CAS No. |
72906-26-4 |
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Molecular Formula |
C21H19N3O5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4,11-diamino-2-(3-ethoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-9-5-8-24-20(27)14-15(21(24)28)17(23)13-12(16(14)22)18(25)10-6-3-4-7-11(10)19(13)26/h3-4,6-7H,2,5,8-9,22-23H2,1H3 |
InChI Key |
XWSOHSMPVBUXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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